![molecular formula C12H14ClN7 B2991809 1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2106666-08-2](/img/structure/B2991809.png)

1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

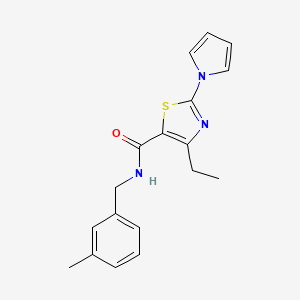

This compound is a complex organic molecule that contains a benzyl group attached to a tetrazole ring, which is further linked to a pyrazole ring via a methylene bridge . It appears as a white to light yellow or light red powder or crystal .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as the one , typically involves the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the functional groups present .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its tetrazole and pyrazole rings. Tetrazoles are known to undergo a variety of reactions, including cycloadditions . Pyrazoles can also participate in various reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using various solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A foundational aspect of research on compounds similar to "1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride" involves their synthesis and comprehensive characterization. For instance, Titi et al. (2020) synthesized pyrazole derivatives and performed a detailed X-Ray crystal study to understand their structural attributes, aiming to identify pharmacophore sites with antitumor, antifungal, and antibacterial activities (Titi et al., 2020). The synthesized compounds' geometric parameters and theoretical physical and chemical properties were extensively analyzed, laying a foundation for further biological activity studies.

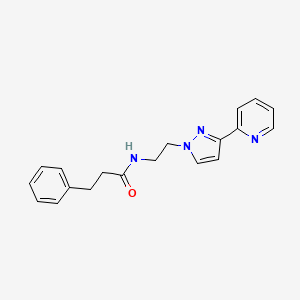

Biological Activity

The exploration of biological activities is a significant area of application for these compounds. Research efforts have been dedicated to evaluating their potential as anticancer, antifungal, and antibacterial agents. For example, the study by Titi et al. (2020) not only characterized the compounds but also confirmed their origin of biological activity against breast cancer and microbes, indicating the potential for therapeutic applications (Titi et al., 2020).

Antimicrobial and Antifungal Applications

Another research direction involves assessing the antimicrobial and antifungal capabilities of these compounds. Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their antibacterial and antifungal activity against various organisms. This study highlights the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

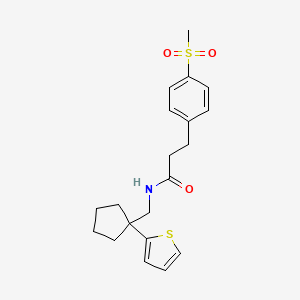

Corrosion Inhibition

Interestingly, the application of these compounds extends beyond biological activities. Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing that these compounds significantly reduce corrosion rates (Herrag et al., 2007). This suggests their utility in industrial processes and materials science.

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. For instance, it could be evaluated for its antimicrobial, antifungal, or antiviral activities . Additionally, its potential use in the synthesis of other complex organic molecules could be explored .

Mecanismo De Acción

Target of Action

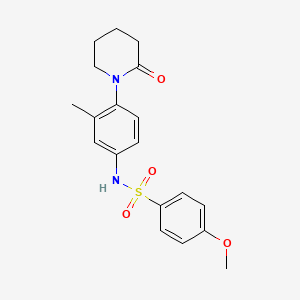

Similar tetrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their medicinal and pharmaceutical applications .

Mode of Action

Tetrazoles, in general, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds . The specific interactions of this compound with its targets, leading to changes in biological function, are yet to be elucidated.

Biochemical Pathways

Tetrazoles and their derivatives have been implicated in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc, with good to excellent yields . These factors can potentially influence the bioavailability of the compound.

Result of Action

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications , suggesting that they may have significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also burst vigorously when exposed to shock, fire, and heat on friction . These factors should be taken into consideration when handling and storing this compound.

Análisis Bioquímico

Biochemical Properties

It is known that tetrazole compounds, which this compound is a part of, have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide

Cellular Effects

It is known that similar compounds have shown cytotoxic activity against various cell lines

Molecular Mechanism

Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting that this compound may also interact with tubulin or other similar biomolecules.

Propiedades

IUPAC Name |

1-[(1-benzyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7.ClH/c13-11-6-14-18(8-11)9-12-15-16-17-19(12)7-10-4-2-1-3-5-10;/h1-6,8H,7,9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXEAVTFJJVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)CN3C=C(C=N3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)

![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)

![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2991744.png)

![2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2991746.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)